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Compound of Interest

Compound Name: 6-(Furan-2-yl)pyridazine-3-thiol

CAS No.: 184219-91-8

Cat. No.: B1440598

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the synthesis of 6-(Furan-2-
yl)pyridazine-3-thiol, a heterocyclic compound with potential applications in medicinal

chemistry and materials science. The pyridazine core is a recognized pharmacophore in

various therapeutic agents, and the introduction of a furan moiety and a thiol group offers

opportunities for further molecular exploration and development.[1][2][3] This guide is designed

to be comprehensive, explaining the underlying chemical principles and providing practical

insights for successful synthesis.

Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant

interest in drug discovery due to their diverse biological activities.[3][4] The incorporation of a

furan ring can modulate the electronic and steric properties of the molecule, potentially

enhancing its interaction with biological targets. The thiol group at the 3-position of the

pyridazine ring serves as a versatile handle for further functionalization, allowing for the

synthesis of a wide array of derivatives.
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This protocol outlines a reliable two-step synthesis of 6-(Furan-2-yl)pyridazine-3-thiol,
commencing with the synthesis of the key intermediate, 3-chloro-6-(furan-2-yl)pyridazine,

followed by its conversion to the target thiol.

Synthetic Strategy
The synthesis is logically divided into two main stages:

Stage 1: Synthesis of 3-chloro-6-(furan-2-yl)pyridazine. This intermediate is prepared from 6-

(furan-2-yl)-3(2H)-pyridazinone through a chlorination reaction.

Stage 2: Synthesis of 6-(Furan-2-yl)pyridazine-3-thiol. The target compound is obtained by

the nucleophilic substitution of the chlorine atom in the intermediate with a sulfur nucleophile.

The overall synthetic workflow is depicted in the following diagram:

Stage 1: Intermediate Synthesis

Stage 2: Thiol Synthesis

6-(Furan-2-yl)-3(2H)-pyridazinone

3-Chloro-6-(furan-2-yl)pyridazine

  POCl3

6-(Furan-2-yl)pyridazine-3-thiol

  NaSH or Thiourea

Synthetic workflow for 6-(Furan-2-yl)pyridazine-3-thiol.

Click to download full resolution via product page

Caption: Synthetic workflow for 6-(Furan-2-yl)pyridazine-3-thiol.
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Stage 1: Synthesis of 3-chloro-6-(furan-2-
yl)pyridazine
The initial step involves the conversion of a pyridazinone to a chloropyridazine. This is a

common and effective method for introducing a leaving group at the 3-position of the pyridazine

ring, which is essential for the subsequent nucleophilic substitution.[1][5]

Principle
The oxygen atom of the pyridazinone is converted into a better leaving group by reaction with

phosphorus oxychloride (POCl3). The lone pair of electrons on the nitrogen atom attacks the

phosphorus atom, leading to the formation of a chlorophosphate intermediate. Subsequent

elimination and rearomatization yield the desired 3-chloropyridazine.

Materials and Reagents
Reagent Formula

Molar Mass ( g/mol
)

Quantity (per 10
mmol scale)

6-(Furan-2-yl)-3(2H)-

pyridazinone
C8H6N2O2 162.15 1.62 g (10 mmol)

Phosphorus

oxychloride
POCl3 153.33 5 mL (~55 mmol)

Dichloromethane

(DCM), anhydrous
CH2Cl2 84.93 50 mL

Saturated sodium

bicarbonate solution
NaHCO3 84.01 As needed

Anhydrous sodium

sulfate
Na2SO4 142.04 As needed

Experimental Protocol
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, suspend 6-(furan-2-yl)-3(2H)-pyridazinone (1.62 g, 10 mmol) in phosphorus

oxychloride (5 mL).
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Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours.

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a

suitable eluent system (e.g., ethyl acetate/hexane).

Work-up:

After the reaction is complete, allow the mixture to cool to room temperature.

Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with constant

stirring. Caution: This reaction is exothermic.

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate

solution until the effervescence ceases and the pH is approximately 7-8.

Extract the aqueous layer with dichloromethane (3 x 25 mL).

Combine the organic layers and wash with brine (20 mL).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by column chromatography on silica gel using

a gradient of ethyl acetate in hexane as the eluent to afford 3-chloro-6-(furan-2-yl)pyridazine

as a solid.

Stage 2: Synthesis of 6-(Furan-2-yl)pyridazine-3-
thiol
The final step is the conversion of the 3-chloropyridazine intermediate to the target pyridazine-

3-thiol. This is achieved through a nucleophilic aromatic substitution reaction where the chloride

is displaced by a sulfur nucleophile.[6]

Principle
The electron-withdrawing nature of the pyridazine ring facilitates nucleophilic attack at the

carbon atom bearing the chlorine. A sulfur nucleophile, such as the hydrosulfide ion (SH⁻) from
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sodium hydrosulfide (NaSH), attacks this carbon, leading to the displacement of the chloride

ion and the formation of the thiol group.

Materials and Reagents
Reagent Formula

Molar Mass ( g/mol
)

Quantity (per 5
mmol scale)

3-Chloro-6-(furan-2-

yl)pyridazine
C8H5ClN2O 180.59 0.90 g (5 mmol)

Sodium hydrosulfide

hydrate (NaSH·xH₂O)
NaSH 56.06 (anhydrous) ~0.56 g (10 mmol)

Ethanol C2H5OH 46.07 25 mL

Acetic acid (glacial) CH3COOH 60.05 As needed

Deionized water H2O 18.02 As needed

Experimental Protocol
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a

magnetic stirrer, dissolve 3-chloro-6-(furan-2-yl)pyridazine (0.90 g, 5 mmol) in ethanol (25

mL).

Addition of Nucleophile: Add sodium hydrosulfide hydrate (~0.56 g, 10 mmol) to the solution.

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

Monitor the reaction progress by TLC.

Work-up:

After the reaction is complete, cool the mixture to room temperature.

Remove the ethanol under reduced pressure.

Dissolve the residue in deionized water (~30 mL).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440598?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acidify the aqueous solution to pH 5-6 by the dropwise addition of glacial acetic acid. This

will precipitate the thiol.

Collect the precipitate by vacuum filtration and wash with cold deionized water.

Purification and Drying: The crude product can be recrystallized from a suitable solvent such

as ethanol or an ethanol/water mixture to yield pure 6-(furan-2-yl)pyridazine-3-thiol. Dry

the final product under vacuum.

Characterization
The identity and purity of the synthesized 6-(furan-2-yl)pyridazine-3-thiol should be confirmed

by standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular

structure.

Mass Spectrometry (MS): To determine the molecular weight.

Infrared (IR) Spectroscopy: To identify functional groups, particularly the S-H and C=S

tautomeric forms.

Melting Point Analysis: To assess purity.

Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all

times.

Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme

care.

Sodium hydrosulfide is corrosive and can release toxic hydrogen sulfide gas upon

acidification. Handle in a fume hood and avoid contact with acids.

Consult the Safety Data Sheets (SDS) for all chemicals before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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